molecular formula C13H13ClN2O2 B13107857 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine

2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine

Cat. No.: B13107857
M. Wt: 264.71 g/mol
InChI Key: UREYZPIKTDBYHU-UHFFFAOYSA-N
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Description

2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids

Preparation Methods

The synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine typically involves a multi-step reaction process. One common method involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction is efficient and results in a high yield of the desired product . The reaction conditions often include the use of solvents like toluene, acetonitrile, or methanol, and the process may be catalyzed by acids or bases depending on the specific steps involved .

Chemical Reactions Analysis

2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with nucleic acids or enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in DNA or RNA synthesis and repair.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine include other substituted pyrimidines such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-chloro-4-[(4-methoxyphenyl)methoxy]-5-methylpyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-9-7-15-13(14)16-12(9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3

InChI Key

UREYZPIKTDBYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1OCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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